2-Chloro-5-ethylpyrimidine physical and chemical properties
2-Chloro-5-ethylpyrimidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-ethylpyrimidine, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Properties
2-Chloro-5-ethylpyrimidine, with the CAS number 111196-81-7, is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a labile chlorine atom at the 2-position.
Physical Properties
The physical characteristics of 2-Chloro-5-ethylpyrimidine are summarized in the table below. The compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Melting Point | 18 °C | [1] |
| Boiling Point | 223 °C (lit.) | [1] |
| Density | 1.174 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.521 (lit.) | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Solubility | No data available |
Chemical and Safety Properties
The chemical properties and safety information for 2-Chloro-5-ethylpyrimidine are outlined below. It is important to handle this compound with appropriate safety precautions, as it is classified as an irritant.
| Property | Value | Reference |
| IUPAC Name | 2-Chloro-5-ethylpyrimidine | |
| CAS Number | 111196-81-7 | |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [1] |
| Incompatible Materials | Strong oxidizing agents | |
| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas | |
| Hazard Codes | Xi (Irritant) | [1] |
| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [1] |
Experimental Protocols
General Synthetic Approach (Hypothetical):
A plausible synthesis could involve the condensation of an appropriate three-carbon precursor with urea or a related amidine to form the pyrimidine ring, followed by chlorination. For instance, the reaction of a β-keto ester or a malonic ester derivative with urea could yield a 2-hydroxypyrimidine intermediate. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would then introduce the chlorine atom at the 2-position.
Purification:
Purification of 2-Chloro-5-ethylpyrimidine would likely be achieved through standard laboratory techniques such as distillation under reduced pressure, given its relatively high boiling point. Column chromatography on silica gel could also be employed for higher purity requirements.
Spectral Analysis
While specific, detailed spectral analyses for 2-Chloro-5-ethylpyrimidine are not publicly available, the expected spectral characteristics can be inferred from the analysis of similar structures.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons would be in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The carbon atom attached to the chlorine (C2) would likely appear in the range of 160-165 ppm.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the ethyl group or the chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the ethyl and aromatic groups, C=C and C=N stretching vibrations of the pyrimidine ring, and a C-Cl stretching vibration.
Visualizations
General Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the characterization of a chemical compound like 2-Chloro-5-ethylpyrimidine.
Caption: A general experimental workflow for the synthesis, purification, and characterization of a chemical compound.
Reactivity and Logical Relationships
This diagram outlines the key chemical properties and potential reactions of 2-Chloro-5-ethylpyrimidine.
Caption: A diagram illustrating the key properties and reactivity of 2-Chloro-5-ethylpyrimidine.
